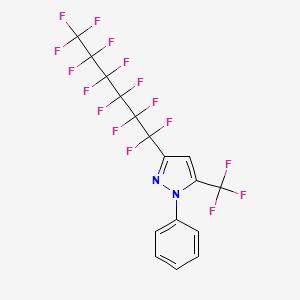

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole

Description

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole is a fluorinated pyrazole derivative characterized by a phenyl group at position 1, a perfluoro-n-hexyl chain at position 3(5), and a trifluoromethyl (-CF₃) group at position 5(3). The numbering ambiguity (3(5)/5(3)) reflects positional isomerism inherent to pyrazole rings. The perfluoro-n-hexyl substituent (C₆F₁₃) imparts extreme hydrophobicity and chemical inertness, while the -CF₃ group enhances electron-withdrawing effects. This compound is synthesized via regioselective cyclization of fluorinated enaminones or hydrazine derivatives under catalytic conditions .

Properties

IUPAC Name |

1-phenyl-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6F16N2/c17-10(18,12(22,23)13(24,25)14(26,27)15(28,29)16(30,31)32)8-6-9(11(19,20)21)34(33-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPIDCGMVBMTAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6F16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole” typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Introduction of the perfluoro-n-hexyl group: This step may involve the use of perfluoroalkyl iodides or bromides in the presence of a base.

Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the phenyl group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrazole nitrogen atoms.

Reduction: Reduction reactions may target the pyrazole ring or the trifluoromethyl group.

Substitution: The perfluoroalkyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, organometallics, and acids/bases are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Materials Science

In materials science, 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole is explored for its potential use in creating advanced materials with enhanced properties. The fluorinated structure imparts unique thermal and chemical stability, making it suitable for applications in coatings and polymers that require resistance to solvents and high temperatures.

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug development. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. Research indicates that pyrazole derivatives can exhibit anti-inflammatory and analgesic properties, making them candidates for pharmaceutical development.

Environmental Studies

Due to its perfluorinated nature, this compound is also of interest in environmental studies related to the behavior of fluorinated compounds in ecosystems. Research is being conducted on the persistence and degradation pathways of such compounds, as they tend to accumulate in the environment and may pose ecological risks.

Case Study 1: Development of Fluorinated Polymers

A study investigated the synthesis of fluorinated polymers incorporating 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole as a monomer. The resulting polymers demonstrated superior hydrophobicity and chemical resistance compared to traditional polymers, indicating potential applications in protective coatings for electronic devices and automotive components.

Case Study 2: Anti-inflammatory Activity of Pyrazole Derivatives

Research involving various pyrazole derivatives, including those based on 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole, highlighted their anti-inflammatory properties through inhibition of pro-inflammatory cytokines. In vitro studies showed that these compounds could effectively reduce inflammation markers in cell cultures, paving the way for further development as therapeutic agents.

Case Study 3: Environmental Impact Assessment

A comprehensive study assessed the environmental impact of perfluorinated compounds, including 3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole. The research focused on the compound's persistence in aquatic environments and its bioaccumulation potential in aquatic organisms. Results indicated significant concerns regarding ecological toxicity and prompted discussions on regulatory measures for fluorinated compounds.

Mechanism of Action

The mechanism of action of “3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole” would depend on its specific interactions with molecular targets. Potential mechanisms include:

Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.

Pathway modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Key Properties

*Estimated via fluorophilic contribution; †Differential scanning calorimetry (DSC) data pending.

Key Observations :

- The perfluoro-n-hexyl group in the target compound increases lipophilicity (LogP ~7.2) compared to analogs with shorter fluorinated chains (e.g., LogP 4.8 for 4-chlorophenyl derivative ).

- Electron-withdrawing groups (-CF₃, -NO₂) deshield adjacent protons, as seen in ¹H NMR shifts (δ 7.81–8.30) .

- Crystalline packing () reveals that bulky perfluoroalkyl chains induce steric hindrance, reducing intermolecular π-π stacking compared to phenyl-substituted analogs .

Key Observations :

Key Observations :

Structural and Crystallographic Insights

Biological Activity

3(5)-(Perfluoro-n-hexyl)-5(3)-trifluoromethyl-1-(phenyl)pyrazole is a compound of significant interest due to its unique fluorinated structure and potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C16H6F16N2

- Molecular Weight : 530.21 g/mol

- CAS Number : 959573-93-4

This compound features a pyrazole ring substituted with perfluoro-n-hexyl and trifluoromethyl groups, which contribute to its hydrophobicity and potential interactions with biological systems .

Biological Activity Overview

Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been evaluated for its efficacy against various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, a series of synthesized pyrazole compounds exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, indicating strong antibacterial properties .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Mechanism of Action :

- Inflammatory Response Modulation :

Comparative Analysis of Pyrazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.